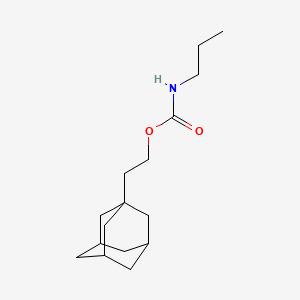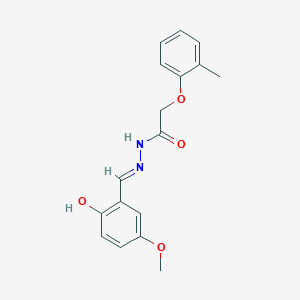
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment.
Wirkmechanismus
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide 43-9006 inhibits the activity of several kinases involved in cancer cell proliferation, survival, and angiogenesis. Specifically, it binds to the ATP-binding site of these kinases, preventing them from phosphorylating downstream targets. This leads to a decrease in cell proliferation and survival, as well as a reduction in angiogenesis.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and survival, as well as angiogenesis. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound 43-9006 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide 43-9006 has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and administer. In addition, it has been extensively studied, so there is a large body of literature available on its use. However, there are also limitations to using this compound 43-9006 in lab experiments. It has been shown to have off-target effects, which may complicate data interpretation. In addition, its potency may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide 43-9006. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is its use in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Finally, there is interest in developing more potent and selective inhibitors of the kinases targeted by this compound 43-9006.
Synthesemethoden
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide 43-9006 is synthesized through a multi-step process involving the reaction of 4-bromo-5-methyl-3-nitropyrazole with 4-isopropylaniline, followed by acetylation with acetic anhydride. The resulting compound is then treated with thionyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several kinases, including Raf-1, B-Raf, and vascular endothelial growth factor receptor (VEGFR). These kinases play important roles in cancer cell proliferation, survival, and angiogenesis. By inhibiting their activity, this compound 43-9006 has the potential to slow or stop the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O3/c1-9(2)11-4-6-12(7-5-11)17-13(21)8-19-10(3)14(16)15(18-19)20(22)23/h4-7,9H,8H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLWXMMRIDUOBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)C(C)C)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B6084759.png)
![ethyl 5-ethyl-4-phenyl-2-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B6084765.png)
![ethyl 4-({methyl[1-(2-phenylethyl)-3-piperidinyl]amino}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B6084780.png)
![tert-butyl 2-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B6084793.png)
![1-(3-hydroxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6084796.png)

![N-{2-[(sec-butylamino)carbonyl]phenyl}-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B6084812.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B6084827.png)
![ethyl 3-(2-fluorobenzyl)-1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6084838.png)
![[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-5-bromo-2-methoxyphenoxy]acetic acid](/img/structure/B6084855.png)
![N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B6084860.png)
![3-{3-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B6084868.png)
![N-[3-(benzylamino)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6084870.png)